8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound with a unique structure that includes bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and trifluoromethyl compounds. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine compounds .
Scientific Research Applications
8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine include:
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine .
Uniqueness
What sets this compound apart is its unique combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₄BrClF₃N₂
- Molecular Weight : 299.48 g/mol
- CAS Number : 900019-65-0
- Structure : The compound features a pyridazine ring substituted with bromine, chlorine, and trifluoromethyl groups, which may influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that imidazopyridazines, including this compound, exhibit significant anticancer properties. A study highlighted its role in inhibiting specific kinases associated with cancer proliferation:
Compound | IC₅₀ (μM) | Target Kinase |
---|---|---|
This compound | 4.62 | Pim-1 Kinase |
Other Analogues | Various | Various |
The compound demonstrated potent inhibition of the Pim-1 kinase, which is implicated in various malignancies. In vitro assays showed that it effectively reduced cell viability in multiple cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinase Activity : By targeting specific kinases like Pim-1, the compound disrupts signaling pathways essential for tumor growth and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analyses that reveal changes in cell cycle progression and increased sub-G1 populations .
Study 1: In Vivo Efficacy
In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Mice treated with the compound showed a decrease in tumor volume by approximately 45% after four weeks of treatment at a dosage of 10 mg/kg body weight .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various analogues of imidazopyridazines. The findings indicated that modifications to the bromine and trifluoromethyl substituents significantly impacted biological activity. The most potent derivatives maintained the trifluoromethyl group while varying other substituents to optimize binding affinity to target kinases .
Properties
Molecular Formula |
C7H2BrClF3N3 |
---|---|
Molecular Weight |
300.46 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H2BrClF3N3/c8-3-1-5(9)14-15-2-4(7(10,11)12)13-6(3)15/h1-2H |
InChI Key |
VVJKNKHFOOQEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1Cl)C(F)(F)F)Br |
Origin of Product |
United States |
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